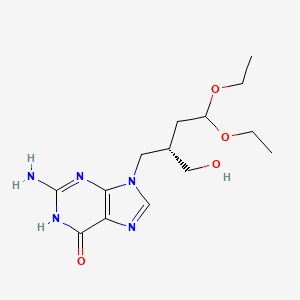
S-鸟嘌呤醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-guanine alcohol, also known as S-hydroxyguanine (SHG) or S-guanidinohydroxylamine (SGHA), is a naturally occurring compound that is found in the body and is metabolized by the liver. It is an important intermediate in the metabolism of guanine and is a key component of the guanine nucleotide cycle. It has been studied for its potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and Alzheimer’s disease.
科学研究应用
信号转导和乙醇对鸟嘌呤核苷酸结合蛋白的影响
- 鸟嘌呤核苷酸结合蛋白(G 蛋白)在信号转导中至关重要,包括激素和神经递质受体与各种细胞过程的偶联。乙醇选择性地影响 G 蛋白,特别是 Gs,增强腺苷酸环化酶活性。长期接触乙醇会改变腺苷酸环化酶对鸟嘌呤核苷酸的敏感性,这可能因不同细胞类型而异 (Hoffman & Tabakoff, 1990)。
冠状动脉心脏病患者氧化应激和葡萄酒摄入
- 与不含葡萄酒微成分的酒精摄入相比,葡萄酒摄入对冠状动脉心脏病患者的氧化应激标志物有不同的影响。葡萄酒中的生物活性化合物抵消了酒精引起的氧化损伤,影响了氧化鸟嘌呤物质等标志物 (Choleva 等人,2022)。
生物样品中鸟嘌呤的电化学传感
- 基于硫掺杂碳纳米颗粒的电极已被设计用于生物样品中鸟嘌呤的灵敏和选择性检测,显示出用于人体健康和 DNA 评估的临床研究潜力 (Emran 等人,2021)。
调节鸟嘌呤的氧化还原电位用于生物传感器
- 通过替换各种元素来降低鸟嘌呤氧化还原电位的研究对生物传感器开发具有重要意义,特别是在电化学 DNA 生物传感器中。该研究发现显着的电位降低,表明在科学和技术研究中的应用 (Pakiari 等人,2015)。
生物体中鸟嘌呤晶体在光操纵中的作用
- 生物体中的鸟嘌呤晶体形成各种光学器件,例如反射器和光子晶体。它们的高折射率和对晶体形态的控制使其成为光学应用的理想选择,激发了下一代先进光学材料 (Gur 等人,2017)。
在 DNA G 四联体中的作用和治疗潜力
- 富含鸟嘌呤的 DNA 序列可以形成 G 四联体,参与转录、复制和基因组稳定性。这些结构在癌症生物学和药物发现中引起关注,提供了潜在的治疗靶点 (Spiegel 等人,2020)。
作用机制
Target of Action
Guanine, a purine derivative, is known to play a crucial role in various biological processes, including dna and rna synthesis . It’s plausible that S-guanine alcohol might interact with similar targets or pathways.
Mode of Action
Guanine and its derivatives are known to act as endogenous ligands that bind to and activate purinoceptors, mediating extracellular communication referred to as "purinergic signaling" . It’s possible that S-guanine alcohol might interact with its targets in a similar manner.
Biochemical Pathways
Purines, including guanine, are key molecules controlling intracellular energy homeostasis and nucleotide synthesis . They support purinergic transmission throughout tissues and species, influencing cell behavior such as proliferation, differentiation, migration, and apoptosis . S-guanine alcohol might potentially affect similar pathways.
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects . Future research should focus on elucidating these properties for S-guanine alcohol.
Result of Action
Alcohol use is known to produce wide-ranging and diverse effects on the central nervous system, influencing intracellular signaling mechanisms, leading to changes in gene expression, chromatin remodeling, and translation . As a result of these molecular alterations, alcohol affects the activity of neuronal circuits . It’s possible that S-guanine alcohol might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its targets. Additionally, genetic factors can influence an individual’s sensitivity to alcohol . Therefore, it’s plausible that similar factors might influence the action of S-guanine alcohol.
属性
IUPAC Name |
2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O4/c1-3-22-10(23-4-2)5-9(7-20)6-19-8-16-11-12(19)17-14(15)18-13(11)21/h8-10,20H,3-7H2,1-2H3,(H3,15,17,18,21)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFDGVJRIDONQK-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)CO)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C[C@@H](CN1C=NC2=C1N=C(NC2=O)N)CO)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![N-[2-methoxy-4-[3-methoxy-4-(3-phenylpropanoylamino)phenyl]phenyl]-3-phenylpropanamide](/img/structure/B2462077.png)
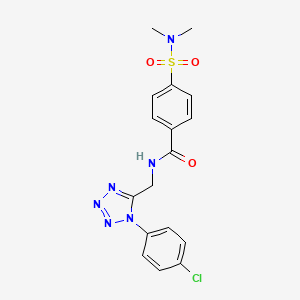
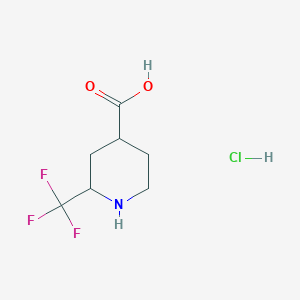

![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462083.png)
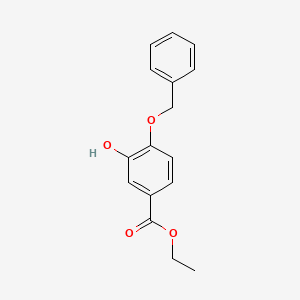
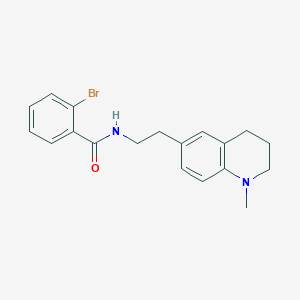
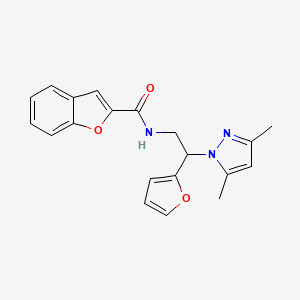
![4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462089.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2462091.png)
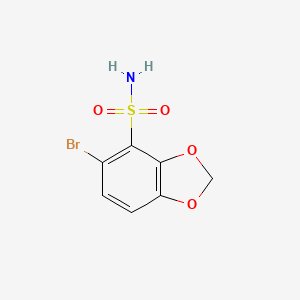
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2462094.png)